Finer Grain Size, Lower Surface Roughness and Superior Step Coverage vs. Trimethyl(methylcyclopentadienyl)platinum(IV) in MOCVD
In a direct head-to-head MOCVD study depositing Pt films on thermally oxidised Si substrates at 350 °C under oxygen‑assisted pyrolysis, Pt(acac)2 yielded films with markedly superior morphological characteristics compared to the cyclopentadienyl precursor (CH3)3CH3CpPt. The Pt(acac)2-derived films exhibited a finer grain size (25 nm vs. 50 nm), a lower root‑mean‑square surface roughness (5 nm vs. 15 nm), and dramatically better step coverage (95 % vs. 35 %) [1]. The (111) texture intensity ratio I(111)/I(200) was 40 for Pt(acac)2 versus 270 for the comparator, indicating a kinetically limited growth regime for Pt(acac)2 that favours conformal coverage over highly oriented columnar growth [1].
| Evidence Dimension | Grain size, rms surface roughness, step coverage, and (111) texture ratio |
|---|---|
| Target Compound Data | Pt(acac)2: grain size 25 nm; rms roughness 5 nm; step coverage 95 %; I(111)/I(200) = 40 |
| Comparator Or Baseline | (CH3)3CH3CpPt: grain size 50 nm; rms roughness 15 nm; step coverage 35 %; I(111)/I(200) = 270 |
| Quantified Difference | 2× finer grain size; 3× lower roughness; 2.7× higher step coverage; 6.8× lower texture ratio |
| Conditions | Liquid-source MOCVD; substrate temperature 350 °C; O2-assisted pyrolysis; low-pressure hot-wall reactor; thermally oxidised Si substrates |
Why This Matters
For applications requiring conformal coating of high‑aspect‑ratio features (e.g. through‑silicon vias, MEMS, 3D‑structured catalyst supports), the 95 % step coverage achievable with Pt(acac)2 is a critical selection criterion that the comparator cannot meet.
- [1] Goswami J, Wang CG, Cao W, Dey S. MOCVD of Platinum Films from (CH3)3CH3CpPt and Pt(acac)2: Nanostructure, Conformality, and Electrical Resistivity. Advanced Materials 2003, 15(16), 213–220. DOI: 10.1002/adma.200390048. View Source
